LY3177833 is a small molecule compound identified as an orally available inhibitor of Cell Division Cycle 7-related Protein Kinase, commonly referred to as CDC7. This compound plays a pivotal role in the regulation of DNA replication and cell cycle progression. Its mechanism of action involves the inhibition of CDC7/DBF4 I and phosphorylated MCM2 at serine 53, demonstrating impressive potency with IC50 values of 3.3 nM and 290 nM, respectively. LY3177833 is being investigated for its potential therapeutic applications, particularly in cancer treatment.
The synthesis of LY3177833 begins with commercially available starting materials. The process typically involves several key steps carried out under controlled temperature and solvent conditions to ensure high yields and purity. While specific proprietary industrial production methods are not disclosed, laboratory-scale synthesis can be adapted for larger-scale production using similar principles.
The synthetic routes may involve:
These reactions require careful selection of reagents and conditions to achieve desired modifications effectively.
The molecular structure of LY3177833 features a complex arrangement that includes a fluoropyrimidine moiety and a pyrazole ring. The detailed structural formula allows for interactions with target proteins involved in cell cycle regulation. The compound's molecular formula is C14H15F N4O, with a molecular weight of approximately 270.30 g/mol .
Key structural features include:
LY3177833 undergoes several chemical reactions that can modify its structure for various applications. Common reactions include:
These reactions are crucial for optimizing LY3177833's efficacy as a therapeutic agent.
The mechanism by which LY3177833 exerts its effects involves specific interactions with CDC7, leading to inhibition of its kinase activity. By binding to CDC7, LY3177833 prevents the phosphorylation of key substrates such as MCM2, which is essential for DNA replication initiation. This inhibition results in disrupted cell cycle progression, ultimately leading to reduced cell proliferation in cancer cells .
Research has shown that treatment with LY3177833 can significantly impair tumor growth in various cancer models, including colorectal adenocarcinoma xenografts in mice, indicating its potential as an effective anticancer therapy .
LY3177833 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) have been employed to confirm the identity and purity of LY3177833 during synthesis .
LY3177833 has diverse applications across various fields:
Chemical Identity: LY3177833 (Chemical formula: C₁₆H₁₂FN₅O) is a small-molecule inhibitor with a molecular weight of 309.30 g/mol (327.31 g/mol for its monohydrate form). Its structure features a chiral center and fused heterocyclic rings, enabling high-affinity binding to target kinases. The SMILES notation is: O=C1N[C@@](C)(C2=NC=NC=C2F)C3=C1C=C(C4=CNN=C4)C=C3 [1] [3].
Pharmacological Targets and Potency:
Table 1: Pharmacological Profile of LY3177833
| Parameter | Value | Significance |
|---|---|---|
| CDC7 Inhibition (IC₅₀) | 3.3 nM | Blocks DNA replication initiation |
| pMCM2 Inhibition (IC₅₀) | 290 nM | Prevents helicase activation |
| Solubility in DMSO | ≥30 mg/mL | Facilitates in vitro studies |
Therapeutic Rationale: CDC7 overexpression is implicated in uncontrolled tumor proliferation across colorectal, pancreatic, and hepatic cancers. Prior inhibitors faced challenges like off-target toxicity and poor bioavailability. LY3177833 was engineered to address these limitations through:
Key Milestones:
Table 2: Evolution of CDC7 Inhibitors
| Compound | CDC7 IC₅₀ | Limitations | LY3177833 Advantages |
|---|---|---|---|
| Early inhibitors | >100 nM | Low selectivity, IV administration | Oral activity, 3.3 nM potency |
| LY3177833 | 3.3 nM | N/A | High specificity, senescence induction |
Mechanistic Differentiation: Unlike monoclonal antibodies (e.g., trastuzumab) that target extracellular receptors, LY3177833 penetrates cells to inhibit intracellular kinases—characteristic of small-molecule "-nib" drugs [2] [9]. Its senescence-inducing mechanism bypasses traditional apoptosis resistance, offering a novel cytostatic strategy [1] [7].
Comparative Advantages:
Clinical Context:
Table 3: In Vivo Efficacy of LY3177833 in SW620 Xenografts
| Dose (mg/kg) | Administration | Tumor Response | Post-Treatment Observation |
|---|---|---|---|
| 10.4 | Oral, twice daily, 2 weeks | Moderate regression | No growth for 14 days |
| 31.2 | Oral, twice daily, 2 weeks | Near-complete regression | No growth for 14 days |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: